
5-Amino-7-bromoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-7-bromoquinolin-8-ol est un dérivé de la 8-hydroxyquinoléine, un composé connu pour ses diverses activités biologiques. Ce composé présente un groupe amino en position 5, un atome de brome en position 7 et un groupe hydroxyle en position 8 sur le cycle quinoléine. Le motif de substitution unique du this compound en fait un sujet intéressant pour la recherche chimique et biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Amino-7-bromoquinolin-8-ol implique généralement plusieurs étapes à partir de la 8-hydroxyquinoléine. Une méthode courante comprend la bromation de la 8-hydroxyquinoléine en utilisant du N-bromosuccinimide dans le chloroforme pour obtenir le 7-bromoquinolin-8-ol. Cet intermédiaire est ensuite traité avec du nitrite de sodium et de l'acide chlorhydrique, suivi d'une réduction avec du dithionite de sodium dans un mélange de tétrahydrofurane et d'eau pour produire du this compound .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour traiter des quantités plus importantes. Ces méthodes impliquent souvent l'optimisation des conditions de réaction pour augmenter le rendement et la pureté, tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Amino-7-bromoquinolin-8-ol subit diverses réactions chimiques, notamment :
Oxydation : le groupe hydroxyle peut être oxydé pour former des dérivés de quinone.
Réduction : le groupe nitro dans les intermédiaires peut être réduit en groupe amino.
Substitution : l'atome de brome peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : des réactifs comme le dithionite de sodium ou le chlorure stanneux.
Substitution : des nucléophiles comme les amines ou les thiols en conditions basiques.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoléine substitués, qui peuvent être fonctionnalisés davantage pour des applications spécifiques.
Applications De Recherche Scientifique
Le 5-Amino-7-bromoquinolin-8-ol a plusieurs applications en recherche scientifique :
Chimie : utilisé comme élément constitutif de la synthèse de molécules organiques complexes.
Biologie : étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : exploré comme composé de départ pour le développement de nouveaux médicaments.
Industrie : utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Le composé peut chélater des ions métalliques, perturbant les processus biologiques essentiels des micro-organismes. De plus, il peut s'intercaler dans l'ADN, inhibant la réplication et la transcription, ce qui est crucial pour ses activités antimicrobiennes et anticancéreuses .
Mécanisme D'action
The mechanism of action of 5-Amino-7-bromoquinolin-8-ol involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. Additionally, it can intercalate into DNA, inhibiting replication and transcription, which is crucial for its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Composés similaires
8-Hydroxyquinoléine : le composé parent avec un groupe hydroxyle en position 8.
7-Bromoquinolin-8-ol : il manque le groupe amino en position 5.
5-Aminoquinolin-8-ol : il manque l'atome de brome en position 7.
Unicité
Le 5-Amino-7-bromoquinolin-8-ol est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence à la fois d'un groupe amino et d'un atome de brome améliore sa réactivité et son potentiel de formation de dérivés divers .
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
5-amino-7-bromoquinolin-8-ol |
InChI |
InChI=1S/C9H7BrN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2 |
Clé InChI |
LVXDEZWLWGDSJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2N)Br)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)
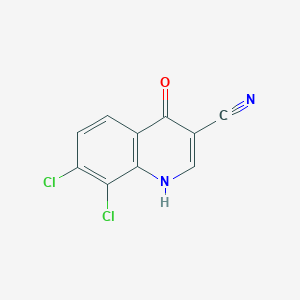

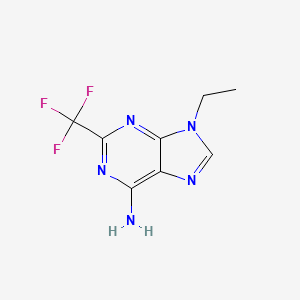
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
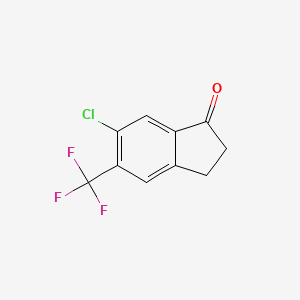
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
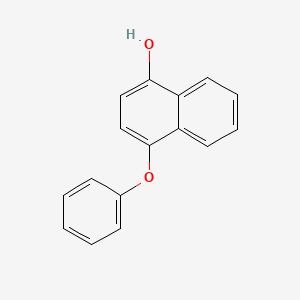

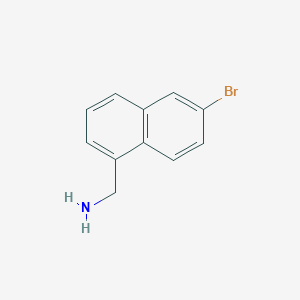

![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)
